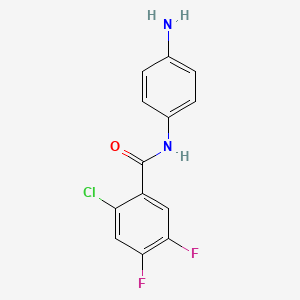

N-(4-aminofenil)-2-cloro-4,5-difluorobenzamida

Descripción general

Descripción

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide is a useful research compound. Its molecular formula is C13H9ClF2N2O and its molecular weight is 282.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

N-(4-aminofenil)-2-cloro-4,5-difluorobenzamida: se ha utilizado en el desarrollo de sensores basados en ácido bórico. Estos sensores aprovechan la interacción entre los ácidos bóricos y los dioles o las bases de Lewis como los aniones fluoruro o cianuro, que es crucial para las aplicaciones de detección . La versatilidad de estos compuestos permite tanto ensayos homogéneos como detección heterogénea, incluyendo en la interfaz del material de detección o dentro de la muestra a granel.

Etiquetado biológico y manipulación de proteínas

La parte del ácido bórico del compuesto puede interactuar con las proteínas, lo que permite su uso en el etiquetado biológico y la manipulación de proteínas. Esta interacción es particularmente útil para la electroforesis de moléculas glicosiladas y se puede emplear en varios métodos analíticos .

Desarrollo terapéutico

Los ácidos bóricos, incluidos los derivados como This compound, son instrumentales en el desarrollo de terapias. Se utilizan en la interferencia de las vías de señalización, la inhibición enzimática y los sistemas de administración celular, que son fundamentales para crear nuevos tratamientos y fármacos .

Sistemas de administración de fármacos

Este compuesto se ha incorporado a sistemas de liberación de fármacos sensibles a los estímulos. Por ejemplo, se ha utilizado en la síntesis de nano-cebollas de carbono de poli (N-(4-aminofenil) metacrilamida) y películas delgadas compuestas de poli (éter éter cetona) anilida, que exhiben una liberación de fármacos sensible al pH . Tales sistemas son importantes para la administración específica de fármacos y la liberación controlada de medicamentos.

Ciencia de materiales y nanotecnología

La capacidad del compuesto para formar enlaces covalentes con otros materiales lo convierte en un valioso bloque de construcción en la ciencia de los materiales y la nanotecnología. Se puede utilizar para crear películas delgadas nanocompuestas con propiedades mecánicas mejoradas, como resistencia a la tracción y tenacidad, que tienen aplicaciones potenciales en varios campos .

Tecnologías de separación

Debido a sus interacciones específicas con los dioles, This compound se puede utilizar en tecnologías de separación. Esto incluye la separación de carbohidratos y otras biomoléculas, que es esencial para la química analítica y la bioquímica .

Actividad Biológica

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide exhibits significant biological activities, particularly against various cancer cell lines and viral infections. Its structural characteristics, including the presence of amino and halogen substituents, contribute to its interaction with biological targets.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action appears to involve:

- Inhibition of cell proliferation : Studies demonstrate that N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide can inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.

- Induction of apoptosis : The compound activates caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells .

The biological activity of N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide can be attributed to its ability to interact with specific molecular targets:

- Targeting Enzymatic Pathways : The compound may inhibit enzymes involved in DNA replication and repair processes, thereby disrupting cancer cell proliferation.

- Binding Affinity : The chloro and difluoro groups enhance the binding affinity to target proteins, which may include receptors or enzymes critical for tumor growth.

Case Studies

- Antiviral Activity : A study reported that derivatives similar to N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide exhibited potent antiviral activity against human adenovirus (HAdV). Compounds showed sub-micromolar potency with selectivity indexes greater than 100 compared to standard antiviral agents .

- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that the compound has a low cytotoxic profile with an IC50 value ranging from 0.27 μM to 156.8 μM depending on the specific derivative tested against different cancer cell lines .

Data Tables

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQWOGJGKJGDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.